REACTION_CXSMILES
|
[O:1]1[CH:5](NC(=O)NO)[CH2:4][C:3]2[CH:11]=[CH:12][C:13]3[C:18]([C:2]1=2)=[CH:17][CH:16]=[CH:15][CH:14]=3.C[Si](N=C=[O:25])(C)C>C1COCC1>[O:1]1[CH2:5][C:4](=[O:25])[C:3]2[CH:11]=[CH:12][C:13]3[C:18]([C:2]1=2)=[CH:17][CH:16]=[CH:15][CH:14]=3
|
Name
|
3-(2,3-Dihydronaphtho[1,2-b]furyl}-N-hydroxyurea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C2=C(CC1NC(NO)=O)C=CC1=CC=CC=C12
|
Name
|
3-(2,3-dihydronaphtho[1,2-b]furyl}-N-hydroxyamine
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
98 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAC
|
Type
|
WASH
|
Details
|
washed successively with H2O and saturated aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with Et2O
|
Type
|
CUSTOM
|
Details
|
The solid residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 3% MeOH/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C(C1)=O)C=CC1=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |